molecular formula C65H84F3N17O16 B13390577 Kisspeptin-10 human TFA

Kisspeptin-10 human TFA

Cat. No.: B13390577
M. Wt: 1416.5 g/mol
InChI Key: TYHMUNFOLJTKBC-QDUZOICUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kisspeptin-10 human trifluoroacetate is a decapeptide derived from the KiSS-1 gene, known for its role in regulating reproductive hormone secretion and inhibiting tumor metastasis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Kisspeptin-10 human trifluoroacetate is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for peptide production. The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The synthesis typically starts with the attachment of the C-terminal amino acid to a solid support, followed by the stepwise addition of the remaining amino acids. Each amino acid is protected by a temporary protecting group to prevent unwanted side reactions. After the assembly of the peptide chain, the protecting groups are removed, and the peptide is cleaved from the resin. The crude peptide is then purified using high-performance liquid chromatography (HPLC) to obtain the final product .

Industrial Production Methods

Industrial production of Kisspeptin-10 human trifluoroacetate follows similar principles as laboratory-scale synthesis but on a larger scale. The process involves automated peptide synthesizers, which allow for the efficient and reproducible synthesis of peptides. The use of advanced purification techniques, such as preparative HPLC, ensures the high purity of the final product. Additionally, stringent quality control measures are implemented to ensure consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

Kisspeptin-10 human trifluoroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized and reduced forms of the peptide, as well as modified peptides with substituted amino acid residues. These products can have different biological activities and properties compared to the original peptide .

Scientific Research Applications

Kisspeptin-10 human trifluoroacetate has a wide range of scientific research applications, including:

Mechanism of Action

Kisspeptin-10 human trifluoroacetate exerts its effects by binding to the GPR54 receptor, also known as the kisspeptin receptor. This interaction activates a signaling cascade that involves the mobilization of intracellular calcium, the release of arachidonic acid, and the phosphorylation of extracellular signal-regulated kinases (ERKs). These events lead to the depolarization of kisspeptin neurons and the subsequent release of gonadotropin-releasing hormone (GnRH). The activation of GnRH neurons stimulates the secretion of follicle-stimulating hormone (FSH) and luteinizing hormone (LH), which are essential for reproductive function .

Comparison with Similar Compounds

Kisspeptin-10 human trifluoroacetate is unique compared to other kisspeptin peptides due to its specific sequence and biological activity. Similar compounds include:

Kisspeptin-10 human trifluoroacetate stands out due to its potent vasoconstrictor and angiogenesis inhibitory properties, as well as its role in inhibiting tumor metastasis .

Biological Activity

Kisspeptin-10, a decapeptide derived from the larger kisspeptin-54, plays a significant role in the regulation of reproductive hormone release and has been studied for its therapeutic potential in reproductive disorders. This article delves into the biological activity of Kisspeptin-10 human TFA (trifluoroacetic acid), highlighting its mechanisms of action, effects on hormone secretion, and potential clinical applications.

Overview of Kisspeptin-10

Kisspeptin-10 is characterized by its ability to stimulate the hypothalamic-pituitary-gonadal (HPG) axis, which is crucial for reproductive function. The peptide acts primarily through the GPR54 receptor, leading to the release of gonadotropin-releasing hormone (GnRH) and subsequently stimulating luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion from the pituitary gland.

  • GPR54 Receptor Activation : Kisspeptin-10 binds to the GPR54 receptor, initiating intracellular signaling pathways that promote GnRH release.
  • Dose-Dependent Effects : Studies indicate that Kisspeptin-10 exhibits a dose-dependent increase in LH and FSH levels, with optimal stimulation observed at specific doses.

Hormonal Response Studies

A series of studies have demonstrated the effectiveness of Kisspeptin-10 in stimulating gonadotropin release:

  • Intravenous Administration : In a study involving healthy male volunteers, intravenous bolus administration of Kisspeptin-10 resulted in a significant increase in serum LH levels. For instance, at a dose of 1 μg/kg, LH levels rose from a baseline of 5.4 ± 0.7 IU/liter to 20.8 ± 4.9 IU/liter after 30 minutes (P < 0.001) .
Dose (μg/kg)Baseline LH (IU/liter)Post-Injection LH (IU/liter)P-value
15.4 ± 0.720.8 ± 4.9<0.001
3---
0.3--<0.01
  • Continuous Infusion Studies : Continuous infusion at a rate of 4 μg/kg·h led to sustained increases in LH concentrations over time, with significant elevations compared to baseline measurements .

Gender Differences in Response

Research indicates that Kisspeptin-10's effects may differ between genders:

  • In men, Kisspeptin-10 effectively stimulates both LH and FSH release during various phases.
  • In women, particularly during the follicular phase of the menstrual cycle, responses to Kisspeptin-10 are less pronounced, suggesting a sexual dimorphism in sensitivity to kisspeptins .

Case Studies

  • Healthy Male Volunteers : A study administered varying doses of Kisspeptin-10 via intravenous bolus and observed significant increases in LH across all tested doses . This supports its potential use in treating male reproductive disorders.
  • Female Participants : In contrast, female participants showed no significant gonadotropin response during the follicular phase but did respond positively during the preovulatory phase when administered similar doses .

Clinical Implications

The biological activity of Kisspeptin-10 suggests several potential clinical applications:

  • Reproductive Disorders : Given its role in stimulating gonadotropins, Kisspeptin-10 may serve as a therapeutic agent for conditions such as hypogonadotropic hypogonadism.
  • Tumor Metastasis Suppression : Emerging research indicates that Kisspeptin-10 may also act as a tumor metastasis suppressor through its interaction with GPR54 .

Properties

Molecular Formula

C65H84F3N17O16

Molecular Weight

1416.5 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]butanediamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C63H83N17O14.C2HF3O2/c1-34(2)24-45(58(90)74-43(18-11-23-70-63(68)69)57(89)75-44(54(67)86)26-35-12-5-3-6-13-35)73-53(85)32-72-56(88)46(27-36-14-7-4-8-15-36)77-62(94)50(33-81)80-61(93)49(30-52(66)84)79-59(91)47(28-38-31-71-42-17-10-9-16-40(38)42)78-60(92)48(29-51(65)83)76-55(87)41(64)25-37-19-21-39(82)22-20-37;3-2(4,5)1(6)7/h3-10,12-17,19-22,31,34,41,43-50,71,81-82H,11,18,23-30,32-33,64H2,1-2H3,(H2,65,83)(H2,66,84)(H2,67,86)(H,72,88)(H,73,85)(H,74,90)(H,75,89)(H,76,87)(H,77,94)(H,78,92)(H,79,91)(H,80,93)(H4,68,69,70);(H,6,7)/t41-,43-,44-,45-,46-,47-,48-,49-,50-;/m0./s1

InChI Key

TYHMUNFOLJTKBC-QDUZOICUSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC5=CC=C(C=C5)O)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC(=O)N)NC(=O)C(CC5=CC=C(C=C5)O)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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